3-Chloro-2-nitrobenzoate
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Overview
Description
3-Chloro-2-nitrobenzoate is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-nitrobenzoate typically involves the nitration of 3-chlorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the ortho position relative to the carboxyl group. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (NaOH), amines (NH3), and thiols (RSH) under basic or neutral conditions.
Major Products:
Reduction: 3-Chloro-2-aminobenzoate.
Substitution: Products depend on the nucleophile used, such as 3-hydroxy-2-nitrobenzoate, 3-amino-2-nitrobenzoate, or 3-thio-2-nitrobenzoate.
Scientific Research Applications
3-Chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group is electron-withdrawing, making the benzene ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. The chlorine atom also influences the reactivity and orientation of further substitutions on the benzene ring.
Comparison with Similar Compounds
3-Chloro-4-nitrobenzoate: Similar structure but with the nitro group at the para position.
2-Chloro-3-nitrobenzoate: Similar structure but with the chlorine and nitro groups swapped.
3-Bromo-2-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 3-Chloro-2-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which affects its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical modifications compared to its isomers and analogs.
Properties
IUPAC Name |
3-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSXYHBMFKRBK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClNO4- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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